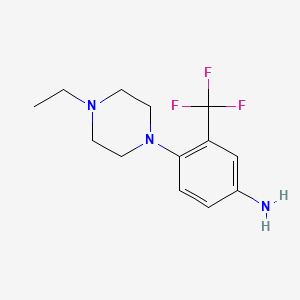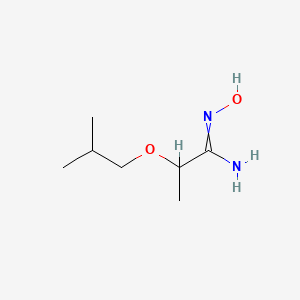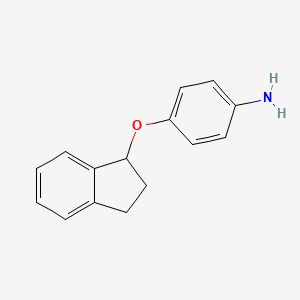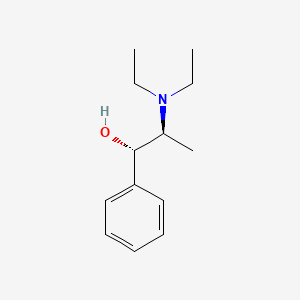
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines and piperazines This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-3-(trifluoromethyl)aniline and 4-ethylpiperazine.
Reduction: The nitro group in 4-nitro-3-(trifluoromethyl)aniline is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Nucleophilic Substitution: The resulting 4-amino-3-(trifluoromethyl)aniline is then reacted with 4-ethylpiperazine under nucleophilic substitution conditions. This reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of agrochemical products such as herbicides and insecticides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: This compound lacks the trifluoromethyl group, making it less lipophilic and potentially less effective in certain applications.
4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
Uniqueness
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and ethylpiperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H18F3N3 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H18F3N3/c1-2-18-5-7-19(8-6-18)12-4-3-10(17)9-11(12)13(14,15)16/h3-4,9H,2,5-8,17H2,1H3 |
InChI Key |
FWFXNYZPDAXEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




carbohydrazide](/img/structure/B11723623.png)




![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)

![N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide](/img/structure/B11723663.png)



